Hexachlorocyclohexane

Description

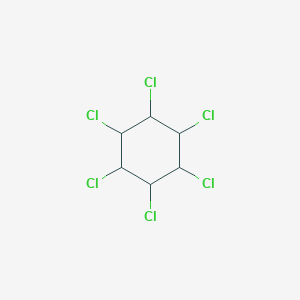

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Navigating the Isomeric Maze: A Technical Guide to the Physicochemical Properties of Hexachlorocyclohexane

Introduction: The Enduring Legacy of a Phased-Out Pesticide

Hexachlorocyclohexane (HCH), a synthetic organochlorine compound, was once a widely utilized pesticide.[1][2] Its production, primarily through the photochlorination of benzene, results in a technical mixture of several stereoisomers.[3] Of the eight possible stereoisomers, the most prevalent and environmentally significant are alpha (α-HCH), beta (β-HCH), gamma (γ-HCH), and delta (δ-HCH).[4][5] The technical-grade mixture is predominantly composed of α-HCH (60–70%), followed by β-HCH (5–12%), γ-HCH (10–15%), and δ-HCH (6–10%).[4][5][6]

While γ-HCH, famously known as lindane, is the only isomer with potent insecticidal properties, the other isomers are environmental contaminants of significant concern due to their persistence and potential for bioaccumulation.[6][7] The distinct spatial arrangement of chlorine atoms on the cyclohexane ring of each isomer dictates its unique physicochemical properties, which in turn governs its environmental fate, transport, and biological activity.[8][9] This guide provides an in-depth exploration of these properties, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding the complex behavior of HCH isomers.

Visualizing the Isomers: A Structural Overview

The stereochemistry of the HCH isomers is fundamental to understanding their differing properties. The chair conformation of the cyclohexane ring and the axial (a) or equatorial (e) positioning of the chlorine atoms determine the stability and reactivity of each isomer. Generally, equatorial positions are more stable due to reduced steric hindrance.

Caption: Chair conformations of the four main HCH isomers.

Core Physicochemical Properties: A Comparative Analysis

The subtle differences in the three-dimensional structure of HCH isomers lead to significant variations in their physical and chemical properties. These properties are critical in predicting their distribution and persistence in various environmental compartments.

Table 1: Key Physicochemical Properties of HCH Isomers

| Property | α-HCH | β-HCH | γ-HCH (Lindane) | δ-HCH |

| Molecular Weight ( g/mol ) | 290.83[6] | 290.83[6] | 290.83[6] | 290.83[6] |

| Melting Point (°C) | 158[6] | 309[6] | 112.5[6] | 138-139[6] |

| Boiling Point (°C) | 288[6] | Decomposes | 323.4[6] | - |

| Vapor Pressure (mm Hg at 20°C) | 2.2 x 10⁻⁵[6] | 1.5 x 10⁻⁷[6] | 3.2 x 10⁻⁵[6] | 1.6 x 10⁻⁴[6] |

| Water Solubility (mg/L at 25°C) | 1.5 - 2.0[6] | 5[6] | 7.3[6] | 10[6] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.80[6] | 3.78[6] | 3.61[6] | 4.14[6] |

| Henry's Law Constant (atm·m³/mol at 25°C) | 1.1 x 10⁻⁵[6] | 4.5 x 10⁻⁷[6] | 3.5 x 10⁻⁶[6] | 2.1 x 10⁻⁷[6] |

Expert Insights:

-

β-HCH's Stability: The all-equatorial arrangement of chlorine atoms in β-HCH confers the greatest physical and metabolic stability.[8] This is reflected in its exceptionally high melting point and low vapor pressure, contributing to its high persistence in the environment.[8][9]

-

Volatility and Environmental Transport: The relatively higher vapor pressures and Henry's Law constants of α-HCH and γ-HCH indicate a greater tendency to volatilize from soil and water surfaces into the atmosphere.[9] This property facilitates their long-range environmental transport, leading to their detection in remote regions like the Arctic.[10]

-

Solubility and Bioavailability: Compared to many other organochlorine pesticides, HCH isomers are generally more water-soluble, which influences their mobility in aquatic systems and their bioavailability to organisms.[10]

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The accurate determination of these properties is crucial for environmental modeling and risk assessment. Standardized methodologies, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to ensure data consistency and reliability.

Caption: General experimental workflow for physicochemical property determination.

Water Solubility (OECD Guideline 105)

The choice of method depends on the expected solubility of the substance.

-

Column Elution Method: This is suitable for substances with low water solubility. A column packed with an inert support coated with the test substance is eluted with water at a slow, constant rate. The concentration in the eluate is measured until a plateau is reached, representing the water solubility.[6] The rationale is to achieve a saturated solution in a dynamic system, minimizing issues with undissolved particles.

-

Flask Method: A supersaturated solution of the HCH isomer in water is stirred at a constant temperature for an extended period to reach equilibrium. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved portion.[6] This method is conceptually simpler but requires careful separation of phases to avoid overestimation of solubility.

For both methods, the concentration of the HCH isomer is typically quantified using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS), techniques that offer high sensitivity and selectivity for chlorinated compounds.[6][11]

Octanol-Water Partition Coefficient (Kow) (OECD Guideline 107 or 117)

Kow is a critical parameter for predicting the bioaccumulation potential of a substance.

-

Shake-Flask Method (OECD 107): This is the traditional method where a small amount of the HCH isomer is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the isomer in each phase is determined. The ratio of the concentrations yields the Kow. The primary consideration is to ensure true equilibrium is achieved and to prevent the formation of emulsions that can interfere with phase separation.

-

HPLC Method (OECD 117): This is an indirect method where the Kow is estimated from the retention time of the substance on a reverse-phase high-performance liquid chromatography (HPLC) column. The retention time is correlated with the known Kow values of a series of reference compounds. This method is faster and requires less of the test substance but is an estimation rather than a direct measurement.

Vapor Pressure (OECD Guideline 104)

Several methods are available, with the choice depending on the expected vapor pressure range.

-

Dynamic Method (Isoteniscope): This method involves measuring the pressure at which the substance boils at different temperatures.[6] It is suitable for substances with relatively higher vapor pressures.

-

Static Method: A known amount of the substance is introduced into an evacuated, closed container of known volume at a constant temperature. The pressure increase inside the container is measured, which corresponds to the vapor pressure.[6] This is a direct and accurate method for a wide range of vapor pressures.

-

Effusion Method (Knudsen Effusion): This method is ideal for substances with very low vapor pressure. It measures the rate of mass loss of the substance effusing through a small orifice into a vacuum.[6]

Environmental Fate and Degradation: The Isomeric Divergence

The physicochemical properties of HCH isomers directly influence their behavior and persistence in the environment. Biodegradation is the primary degradation pathway for HCH in soil and water.[12]

Persistence and Bioaccumulation

-

β-HCH: Due to its low volatility and high chemical and metabolic stability, β-HCH is the most persistent isomer in soil and biological tissues.[8][10] Its bioconcentration factor in human fat is significantly higher than that of other isomers.[8]

-

α-HCH and γ-HCH: These isomers are more volatile and susceptible to microbial degradation, leading to lower persistence in soil compared to β-HCH.[10] However, their volatility contributes to their atmospheric transport and deposition in remote ecosystems.[10]

Degradation Pathways

Microbial degradation of HCH isomers can occur under both aerobic and anaerobic conditions, leading to a variety of intermediate and final products.

Caption: Simplified aerobic and anaerobic degradation pathways of HCH isomers.

-

Aerobic Degradation: The "Lin pathway" is a well-characterized aerobic degradation pathway involving a series of enzymes (LinA, LinB, LinC, etc.) that sequentially dechlorinate the HCH molecule.[13][14] LinA, a dehydrochlorinase, initiates the degradation by removing a molecule of HCl.[13]

-

Anaerobic Degradation: Under anaerobic conditions, HCH isomers undergo reductive dechlorination.[15] This process is generally slower than aerobic degradation, and different isomers exhibit different degradation rates, with γ- and α-HCH degrading more rapidly than δ- and β-HCH.[15]

It is also important to note that interconversion between HCH isomers can occur in various environmental matrices, which can complicate the assessment of their fate and persistence.[1][2]

Conclusion: A Foundation for Future Research and Risk Assessment

The distinct physicochemical properties of hexachlorocyclohexane isomers are the cornerstone for understanding their differential toxicity, environmental fate, and transport. The high persistence and bioaccumulation potential of β-HCH, driven by its unique molecular structure, underscore the long-term environmental and health risks associated with historical HCH contamination. For researchers in environmental science and drug development, a thorough understanding of these properties, coupled with robust analytical methodologies, is essential for accurate risk assessment, the development of effective remediation strategies, and the prevention of future environmental contamination from persistent organic pollutants.

References

-

Willett, K. L., Ulrich, A. E., & Hites, R. A. (1998). Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. Environmental Science & Technology, 32(15), 2197–2207. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexane. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hexachlorocyclohexane (HCH). In Bookshelf. [Link]

-

Malaiyandi, M., Shah, S. M., & Lee, P. (1983). Fate of α‐ and γ‐hexachlorocyclohexane isomers under simulated environmental conditions. Water Research, 17(8), 887-893. [Link]

-

Deo, P. G., Karanth, N. G., & Karanth, N. G. K. (1994). Biodegradation of hexachlorocyclohexane isomers in soil and food environment. Critical Reviews in Microbiology, 20(1), 57-78. [Link]

-

Environment Canada. (2005). Physical chemical properties of HCH. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexane (HCH). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH). In NCBI Bookshelf. [Link]

-

Deo, P. G., Karanth, N. G., & Karanth, N. G. K. (1994). Biodegradation of Hexachlorocyclohexane Isomers in Soil and Food Environment. PubMed. [Link]

-

Willett, K., Ulrich, A. E., & Hites, R. (1998). Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. Semantic Scholar. [Link]

-

National Toxicology Program. (n.d.). RoC Profile: Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers. [Link]

-

Goss, K. U., & Schwarzenbach, R. P. (2008). Partition Behavior of Hexachlorocyclohexane Isomers. Journal of Chemical & Engineering Data, 53(3), 643-648. [Link]

-

Lal, R., Pandey, G., Sharma, P., Kumari, K., Malhotra, S., Pandey, R., ... & Oakeshott, J. G. (2010). Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation. Microbiology and Molecular Biology Reviews, 74(1), 58-80. [Link]

-

ResearchGate. (n.d.). Consensus anaerobic degradation pathway of γ- and β-HCH. [Link]

-

ResearchGate. (n.d.). Downstream pathway for the aerobic degradation of the γ-HCH isomer in strain UT26. [Link]

-

Wikipedia. (n.d.). Lindane. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biodegradation of hexachlorocyclohexane isomers in soil and food environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lindane - Wikipedia [en.wikipedia.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. chm.pops.int [chm.pops.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

environmental fate and transport of α-HCH and β-HCH

An In-depth Technical Guide to the Environmental Fate and Transport of α-HCH and β-HCH

Prepared by: Gemini, Senior Application Scientist

Introduction

Hexachlorocyclohexane (HCH) is an organochlorine pesticide that, despite being restricted or banned in many countries for decades, continues to pose a significant environmental challenge.[1] Technical-grade HCH is a mixture of several stereoisomers, primarily alpha (α), beta (β), gamma (γ), and delta (δ)-HCH.[2][3][4] While the γ-isomer (lindane) possesses the most potent insecticidal properties, its production is notoriously inefficient, generating 6-10 tons of other isomers, predominantly α-HCH and β-HCH, for every ton of lindane produced.[5][6] These unintended byproducts are now widespread global contaminants.

Recognized for their persistence, capacity for long-range transport, and ability to bioaccumulate, both α-HCH and β-HCH have been classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention.[5][7] However, these two isomers do not behave identically in the environment. Subtle differences in their molecular structure lead to profound distinctions in their physicochemical properties, dictating divergent pathways of transport, partitioning, and degradation. This guide provides a detailed examination of the , offering insights into the mechanisms that govern their behavior and persistence across environmental compartments.

Physicochemical Properties: The Structural Basis for Environmental Behavior

The environmental fate of any chemical is fundamentally governed by its physical and chemical properties. For HCH isomers, these properties are a direct consequence of the spatial arrangement (axial or equatorial) of the six chlorine atoms on the cyclohexane ring.[3]

-

β-HCH is the most stable and symmetrical isomer, with all six chlorine atoms in the equatorial position.[1][8] This configuration results in a more compact and stable crystal lattice, leading to a significantly higher melting point and lower vapor pressure and aqueous solubility compared to other isomers.[1][9]

-

α-HCH is a chiral molecule existing as two enantiomers, with a mix of axial and equatorial chlorine atoms.[9] This less stable configuration results in a lower melting point, higher vapor pressure, and greater water solubility compared to the β-isomer.[9]

These structural differences are the primary cause for the distinct environmental behaviors of the two isomers. The exceptional stability of β-HCH makes it the most physically and metabolically persistent of the HCH isomers.[1][8]

Table 1: Comparative Physicochemical Properties of α-HCH and β-HCH

| Property | α-HCH | β-HCH | Implication for Environmental Fate |

| Molecular Formula | C₆H₆Cl₆ | C₆H₆Cl₆ | Identical mass, but different spatial structure. |

| Molecular Weight | 290.83 g/mol [2][4] | 290.83 g/mol [2][4] | - |

| Melting Point (°C) | 158 - 160 | 309 - 313[1] | β-HCH's higher melting point reflects its greater crystal lattice energy and stability.[9] |

| Vapor Pressure (Pa at 25°C) | 3.2 x 10⁻³ - 5.3 x 10⁻³[10] | 4.3 x 10⁻⁵ - 1.3 x 10⁻⁴[1] | α-HCH is significantly more volatile, favoring atmospheric transport. β-HCH is semi-volatile. |

| Water Solubility (mg/L at 25°C) | 1.2 - 2.0[10] | 1.5 - 5.0[10] | Both have low solubility, but β-HCH's higher solubility influences its partitioning into water bodies.[10] |

| Log Kow (Octanol-Water) | 3.80 - 3.82[10] | 3.78 - 3.80[10] | Both are highly lipophilic, indicating a strong potential to bioaccumulate in fatty tissues. |

| Henry's Law Constant (Pa m³/mol at 25°C) | 0.26 - 0.58[10] | 0.02 - 0.05[10] | α-HCH has a much higher tendency to partition from water to air (volatilize). β-HCH favors remaining in the aqueous phase.[10][11] |

| Log Koa (Octanol-Air) | 8.1 - 8.4[10] | 9.7 - 10.1[10] | β-HCH has a much stronger tendency to partition from air into organic phases (e.g., soil organic matter, vegetation, biota). |

Environmental Partitioning and Transport: The Divergent Pathways of "Flyer" and "Swimmer"

The differences in physicochemical properties cause α-HCH and β-HCH to follow distinct transport pathways on a global scale. α-HCH is often described as a "flyer," while β-HCH is considered a "swimmer."[11]

Atmospheric Transport

Volatilization from contaminated soils and water surfaces is a primary mechanism for HCH entry into the atmosphere.[12] Due to its higher vapor pressure and Henry's Law constant, α-HCH is more volatile and readily partitions into the air, making it highly susceptible to long-range atmospheric transport (LRAT) .[11][12][13][14] This allows it to travel vast distances from its source, leading to its detection in remote ecosystems like the Arctic.[1][15] Once in the atmosphere, HCH isomers can be removed through wet and dry deposition or, to a lesser extent, by photodegradation with hydroxyl radicals.[12]

In contrast, β-HCH has a much lower volatility and preferentially remains in soil and water.[16] While it can undergo some atmospheric transport, its journey is shorter, and it tends to be deposited closer to its source regions.

Oceanic and Aquatic Transport

The low Henry's Law constant of β-HCH means it has a much greater affinity for water compared to air.[11] Consequently, its primary long-range transport mechanism is via ocean currents .[11][17] Runoff from contaminated agricultural lands and industrial sites carries β-HCH into rivers, which then discharge into marine environments where it can be transported globally over decades.[11]

Both isomers are subject to the phenomenon of "cold condensation" or "cold trapping," where semi-volatile chemicals transported to colder, high-latitude regions are more effectively deposited and become trapped due to lower temperatures reducing their volatility.[11][13][17] However, the delivery mechanism differs: α-HCH arrives primarily via the atmosphere, while β-HCH arrives mainly through ocean currents.[17]

Soil and Sediment Fate

In terrestrial and aquatic systems, HCH isomers partition strongly to organic matter and sediment due to their hydrophobicity.[18][19] This sorption process significantly reduces their mobility and bioavailability.[12]

-

Sorption and Mobility : Both isomers have low to moderate mobility in soils.[12] However, the properties of β-HCH —particularly its molecular stability and shape—lead to stronger sorption and greater persistence in soil and sediment.[20] It is often the dominant isomer found in historically contaminated soils.[20]

-

Aging : Over time, HCH residues in soil undergo "aging," a process where they become increasingly sequestered within the soil matrix.[21] This can involve slow diffusion into micropores of soil organic matter, making the contaminants less available for desorption, degradation, or biological uptake.[21]

Bioaccumulation and Biomagnification

The high lipophilicity (high Kow) of HCH isomers drives their accumulation in the fatty tissues of living organisms, a process known as bioaccumulation .[22] As these organisms are consumed by others, the concentration of the chemical increases at successively higher trophic levels, a phenomenon called biomagnification .[22][23]

β-HCH exhibits a significantly higher potential for bioaccumulation and biomagnification than α-HCH.[1][7] This is due to two key factors:

-

High Persistence : Its stable molecular structure makes it extremely resistant to metabolic breakdown in organisms.[1][8]

-

High Lipophilicity : It readily partitions into and is retained in body fat.

For these reasons, β-HCH is consistently the most abundant HCH isomer found in human tissues, including fat, blood, and breast milk, even though α-HCH is more prevalent in abiotic environmental samples like air and water.[1][15][24]

Degradation and Transformation Processes

The ultimate fate of HCH isomers is determined by degradation processes, which can be either abiotic (chemical) or biotic (microbial). For both α- and β-HCH, biotic degradation is the most significant pathway for their eventual removal from the environment.[12]

Abiotic Degradation

Under typical environmental conditions (neutral pH, sunlight), abiotic degradation of HCH isomers is extremely slow.

-

Hydrolysis : The isomers are stable to hydrolysis except under alkaline conditions (high pH).[1]

-

Photolysis : Direct breakdown by sunlight is not considered an important degradation pathway.[9][12]

Biotic Degradation (Biodegradation)

Microbial degradation is the primary mechanism for the breakdown of HCH in soil and water.[3][12] The process and efficiency differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, and between the isomers themselves.

Aerobic Biodegradation Under aerobic conditions, many soil microorganisms, particularly bacteria from the genus Sphingomonas, can degrade HCH isomers, sometimes using them as a sole source of carbon and energy.[3][12][25]

-

α-HCH is readily degraded by a variety of aerobic bacteria.[12][26]

-

β-HCH is the most recalcitrant isomer to aerobic degradation.[8][25] Its stable, fully equatorial chlorine configuration is a barrier to the initial dehydrochlorination reactions that initiate the breakdown of other isomers.[8][25]

The degradation pathway for γ-HCH is well-characterized and serves as a model. It is initiated by the enzyme LinA, which performs two dehydrochlorination steps.[25] The LinA enzyme cannot act on β-HCH, which explains its persistence under aerobic conditions.[25]

Caption: Simplified anaerobic degradation pathway for α-HCH and β-HCH.

Methodologies for Environmental Analysis

The accurate quantification of α-HCH and β-HCH in complex environmental matrices is crucial for assessing contamination levels and understanding fate processes. The standard workflow involves sample collection, extraction, cleanup, and instrumental analysis.

Experimental Protocol: Extraction of HCHs from Soil/Sediment

This protocol describes a standard Soxhlet extraction method, a robust and widely used technique for solid samples. [27] Objective: To extract HCH isomers from a solid matrix into an organic solvent for subsequent analysis.

Materials:

-

Soxhlet extraction apparatus (extractor, condenser, round-bottom flask)

-

Heating mantle

-

Cellulose extraction thimbles

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM), pesticide grade

-

Rotary evaporator

-

Concentrator tube

Procedure:

-

Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Homogenize the sample by grinding.

-

Drying: Mix a known weight of the sample (e.g., 10-20 g) with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Loading: Place the sample-sodium sulfate mixture into a cellulose extraction thimble and place the thimble inside the Soxhlet extractor. Add a few boiling chips to the round-bottom flask.

-

Extraction: Add 200-250 mL of dichloromethane to the round-bottom flask. Assemble the apparatus and begin heating. Allow the solvent to cycle through the extractor for 16-24 hours.

-

Concentration: After extraction, allow the apparatus to cool. Detach the round-bottom flask and concentrate the extract to approximately 5-10 mL using a rotary evaporator.

-

Solvent Exchange (if necessary): The solvent can be exchanged to hexane for cleanup and analysis. Add hexane and continue to gently concentrate the sample, which will preferentially remove the more volatile DCM.

-

Final Volume: Transfer the concentrated extract to a graduated concentrator tube and adjust to a final, precise volume (e.g., 1.0 mL) under a gentle stream of nitrogen. The sample is now ready for cleanup.

Sample Cleanup and Instrumental Analysis

-

Cleanup: Raw extracts contain co-extracted matrix interferences (e.g., lipids, humic substances) that must be removed prior to analysis. This is typically achieved using adsorption chromatography with materials like Florisil or silica gel. [27][28][29]The HCHs are eluted with specific solvents while interferences are retained on the column.

-

Analysis: The primary analytical instrument is a Gas Chromatograph (GC) . [28] * An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like HCHs and is excellent for quantification at trace levels. [28][30] * A Mass Spectrometer (MS) provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, confirming the presence of the target analytes. [24][30]

Caption: A typical workflow for the analysis of HCH isomers in soil samples.

Conclusion and Future Perspectives

The environmental fates of α-HCH and β-HCH are a stark illustration of how subtle stereochemical differences can lead to vastly different behaviors on a global scale. α-HCH, the volatile "flyer," undergoes rapid long-range atmospheric transport, resulting in widespread, low-level contamination. In contrast, β-HCH, the persistent and water-favoring "swimmer," embarks on a slower journey through oceanic currents and demonstrates a much greater propensity for bioaccumulation and biomagnification in food webs. [11][17] The remarkable persistence of β-HCH, particularly its resistance to degradation and its tendency to accumulate in biota, makes it the isomer of greatest long-term toxicological concern. [1][16][31]Although primary production of technical HCH has ceased in most of the world, secondary emissions from contaminated soils, oceans, and melting cryosphere reservoirs continue to release these legacy pollutants into the environment. [16][31]Understanding the distinct fate and transport pathways of α- and β-HCH is therefore essential for predicting their future distribution, assessing the risks they pose to ecosystems and human health, and developing effective strategies for remediation.

References

-

Xiao, H., et al. (2004). Compilation, Evaluation, and Selection of Physical-Chemical Property Data for α-, β-, and γ-Hexachlorocyclohexane. Journal of Chemical & Engineering Data. [Link]

-

Wöhrnschimmel, H., et al. (2012). Comparative assessment of the global fate of α- and β-hexachlorocyclohexane before and after phase-out. Environmental Science & Technology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexane (HCH). U.S. Department of Health and Human Services. [Link]

-

ResearchGate. (n.d.). Comparative Assessment of the Global Fate of α- and β-Hexachlorocyclohexane before and after Phase-Out. [Link]

-

Saleh, A., et al. (1995). Biodegradation of Hexachlorocyclohexane Isomers in Soil and Food Environment. Critical Reviews in Microbiology. [Link]

-

Nagata, Y., et al. (1999). Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation. Microbiology and Molecular Biology Reviews. [Link]

-

Cai, M., et al. (2012). Transport and fate of hexachlorocyclohexanes in the oceanic air and surface seawater. Biogeosciences. [Link]

-

ResearchGate. (n.d.). Properties of a- and b-HCH affecting partitioning and fate in the Arctic. [Link]

-

Studylib. (n.d.). Physical chemical properties of HCH. [Link]

-

Wu, J., et al. (2019). Selective bioaccumulation, biomagnification, and dissipation of hexachlorocyclohexane isomers in a freshwater food chain. Environmental Pollution. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hexachlorocyclohexane (HCH). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS - Toxicological Profile for Hexachlorocyclohexane (HCH). [Link]

-

Willett, K. L., et al. (1998). Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. Environmental Science & Technology. [Link]

-

University of Rhode Island. (2013). Aerobic Degradation of α-, β-, γ-Hexachlorocyclohexane by Marine Bacterioplankton. DigitalCommons@URI. [Link]

-

Wikipedia. (n.d.). β-Hexachlorocyclohexane. [Link]

-

ResearchGate. (n.d.). The degradation efficiency of a α-HCH, b β-HCH, c γ-HCH, and d δ-HCH in... [Link]

-

Phillips, T. M., et al. (2005). Biodegradation of hexachlorocyclohexane (HCH) by microorganisms. Biodegradation. [Link]

-

Stockholm Convention. (n.d.). POPs Chemicals. [Link]

-

ResearchGate. (n.d.). (PDF) Transport and fate of hexachlorocyclohexanes in the oceanic air and surface seawater. [Link]

-

Li, Y. F., et al. (2002). The transport of beta-hexachlorocyclohexane to the western Arctic Ocean: a contrast to alpha-HCH. Science of The Total Environment. [Link]

-

Arrebola, J. P., et al. (2015). Differential Bioaccumulation Patterns of α, β-Hexachlorobenzene and Dicofol in Adipose Tissue from the GraMo Cohort (Southern Spain). International Journal of Environmental Research and Public Health. [Link]

-

Stockholm Convention. (n.d.). POPRC1 Documents. [Link]

-

Lindane Education And Research Network. (n.d.). Environmental Fate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexane (HCH) - Chapter 4. [Link]

-

Stockholm Convention. (n.d.). Proposal for listing alpha-hexachlorocyclohexane. [Link]

-

Global Environment Monitoring System (GEMS). (n.d.). III Analytical Methods. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Hexachlorocyclohexane (HCH). [Link]

-

U.S. Geological Survey (USGS). (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. [Link]

-

Lee, H. Y., et al. (2025). Long-range atmospheric transport of organochlorine pesticides from China to South Korea: Evidence from Deokjeok Island. Chemosphere. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS - Toxicological Profile for Used Mineral-Based Crankcase Oil. [Link]

-

ResearchGate. (n.d.). Bioaccumulation and biomagnification of Persistent Organic Pollutants (POPs) in food Chain. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Table 7-1, Regulations and Guidelines Applicable to Hexachlorocyclohexane (HCH). [Link]

-

ResearchGate. (n.d.). Biodegradation of hexachlorocyclohexane (HCH) by microorganisms. [Link]

-

Wahid, P. A., & Sethunathan, N. (1978). Sorption-desorption of .alpha., .beta., and .gamma. isomers of hexachlorocyclohexane in soils. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (n.d.). Behaviour of α-, β-, γ-, and δ-hexachlorocyclohexane in the soil–plant system of a contaminated site. [Link]

-

Vajiram & Ravi. (2025). Biomagnification and Bioaccumulation, Definition, Causes, Effects. [Link]

-

Nagata, Y., et al. (1997). Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26. Applied and Environmental Microbiology. [Link]

-

ResearchGate. (n.d.). Biodegradation of hexachlorocyclohexane-isomers in contaminated soils. [Link]

-

ResearchGate. (n.d.). Effects of organic matter heterogeneity on sorption and desorption of organic contaminants by soils and sediments. [Link]

-

Camacho-Pérez, B., et al. (2005). Effect of surfactants on the soil desorption of hexachlorocyclohexane (HCH) isomers and their anaerobic biodegradation. Journal of Chemical Technology & Biotechnology. [Link]

-

Meijer, S. N., et al. (2001). Volatilization of weathered chiral and achiral chlordane residues from soil. Environmental Science & Technology. [Link]

-

Wageningen University & Research. (n.d.). CHAPTER 2 SORPTION AND AGEING OF SOIL CONTAMINATION. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene. [Link]

-

Universidad de Zaragoza. (n.d.). Physical-chemical transformations for the remediation and valorization of hexachlorocyclohexanes (HCHs) including lindane. [Link]

-

Wadaskar, J. V., et al. (2006). Adsorption-desorption of HCH and endosulfan on a soil. Environmental Technology. [Link]

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biodegradation of hexachlorocyclohexane (HCH) by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. POPs Chemicals Mandeeps hidden module [chm.pops.int]

- 6. pops.int [pops.int]

- 7. β-Hexachlorocyclohexane - Wikipedia [en.wikipedia.org]

- 8. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studylib.net [studylib.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Hexachlorocyclohexane (HCH) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bg.copernicus.org [bg.copernicus.org]

- 14. atem.pusan.ac.kr [atem.pusan.ac.kr]

- 15. Environmental Fate [lindane.org]

- 16. researchgate.net [researchgate.net]

- 17. The transport of beta-hexachlorocyclohexane to the western Arctic Ocean: a contrast to alpha-HCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Adsorption-desorption of HCH and endosulfan on a soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dce.au.dk [dce.au.dk]

- 22. Biomagnification and Bioaccumulation, Definition, Examples [vajiramandravi.com]

- 23. researchgate.net [researchgate.net]

- 24. Differential Bioaccumulation Patterns of α, β-Hexachlorobenzene and Dicofol in Adipose Tissue from the GraMo Cohort (Southern Spain) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Degradation of β-Hexachlorocyclohexane by Haloalkane Dehalogenase LinB from Sphingomonas paucimobilis UT26 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. env.go.jp [env.go.jp]

- 28. atsdr.cdc.gov [atsdr.cdc.gov]

- 29. nemi.gov [nemi.gov]

- 30. ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Comparative assessment of the global fate of α- and β-hexachlorocyclohexane before and after phase-out - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicokinetics of Gamma-Hexachlorocyclohexane in Mammals

Introduction

Gamma-hexachlorocyclohexane (γ-HCH), widely known as lindane, is an organochlorine insecticide that has seen extensive use in agriculture and pharmaceutically for the treatment of ectoparasites like lice and scabies.[1] Despite its efficacy, its use has been curtailed in many countries due to its environmental persistence, potential for bioaccumulation, and significant mammalian toxicity.[1] The International Agency for Research on Cancer (IARC) has classified lindane as "carcinogenic to humans" (Group 1), underscoring the critical need for a thorough understanding of its behavior within biological systems.[1] This technical guide provides a comprehensive overview of the toxicokinetics of lindane in mammals, detailing its absorption, distribution, metabolism, and excretion (ADME). This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a deep, mechanistic understanding of lindane's disposition in the body.

Physicochemical Properties of Lindane

Lindane is a colorless crystalline solid with a molecular weight of 290.85 g/mol .[2][3] Its lipophilic nature is a key determinant of its toxicokinetic profile. It is practically insoluble in water but highly soluble in organic solvents like acetone, benzene, and ethanol, as well as in lipids.[2][4][5] This high lipid solubility facilitates its passage across biological membranes and contributes to its accumulation in fatty tissues.[4]

| Property | Value | Reference |

| Chemical Name | gamma-1,2,3,4,5,6-hexachlorocyclohexane | [2] |

| CAS Number | 58-89-9 | [2] |

| Molecular Weight | 290.85 | [2] |

| Water Solubility | 7.3 mg/L @ 25°C | [2] |

| Melting Point | ~113°C | [2] |

| Vapor Pressure | 5.6 mPa @ 20°C | [2] |

Part 1: Absorption

The entry of lindane into the systemic circulation can occur via multiple routes, a critical consideration for assessing exposure risks in both occupational and therapeutic settings.

Routes of Absorption

-

Oral Ingestion: Lindane is readily absorbed from the gastrointestinal tract.[2][4] This is a primary route of exposure for the general population through the consumption of contaminated food.[6][7] The bioavailability of ingested lindane is significantly influenced by the vehicle in which it is administered; for instance, absorption in rats was found to be around 80% when given in oil, compared to only 6% when suspended in water.[8]

-

Dermal Application: The lipophilic nature of lindane allows for efficient absorption through the skin.[4] This is particularly relevant for its use in pharmaceutical preparations for treating scabies and lice.[9][10] Studies in humans have demonstrated a rise in plasma lindane concentrations following the dermal application of a 1% solution. The absorption rate can be influenced by the formulation and the site of application, with higher absorption observed on the face, scalp, and scrotum.[8]

-

Inhalation: Inhalation of lindane vapors or aerosols represents a significant route of exposure for workers involved in its manufacture and application.[3][4][11]

Part 2: Distribution

Following absorption, lindane is rapidly distributed throughout the body via the bloodstream. Its high lipophilicity governs its partitioning into various tissues.

Tissue Distribution and Accumulation

The primary determinant of lindane distribution is the lipid content of the tissues.[4] Consequently, adipose tissue serves as the main storage depot for lindane in the body.[1][4] The typical hierarchy of distribution is as follows: adipose tissue > brain > kidney > muscle > lungs > heart > spleen > liver > blood.[1][4][8]

In rats, following a single oral dose, the fat-to-blood concentration ratio was observed to be in the range of 145-206, while the brain-to-blood ratio was 4-6.5.[1][4] This preferential accumulation in the brain is a key factor in its neurotoxic effects.[7] Lindane can also cross the placental barrier, leading to fetal exposure, and is excreted in breast milk, posing a risk to nursing infants.[1][8][9]

Part 3: Metabolism

Lindane undergoes extensive biotransformation, primarily in the liver, to more water-soluble metabolites that can be more readily excreted. This metabolic process is crucial for its detoxification and elimination.

Hepatic Biotransformation

The metabolism of lindane is a complex process involving the cytochrome P-450 microsomal enzyme system.[1][4] The primary reactions include dehydrochlorination, dehydrogenation, dechlorination, and hydroxylation.[12][13][14] These initial steps lead to the formation of a variety of chlorinated phenols, which are the main metabolites.[2][12]

Key metabolic pathways include:

-

Dehydrochlorination: The removal of a hydrogen and a chlorine atom, leading to the formation of pentachlorocyclohexene (PCCH).[13]

-

Dehydrogenation: The removal of hydrogen atoms to form hexachlorocyclohexene (HCCH).[13]

-

Hydroxylation: The direct addition of a hydroxyl group to the cyclohexane ring.[12]

These initial metabolites undergo further biotransformation, including the formation of trichlorophenols (TCPs), tetrachlorophenols (TTCPs), and pentachlorophenol (PCP).[12] The main trichlorophenol isomers identified as metabolites are 2,4,6-TCP, 2,3,5-TCP, and 2,4,5-TCP.[12][15] These phenolic metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.[1][2] A novel pathway involving the direct aromatization of lindane to hexachlorobenzene (HCB), a known carcinogen, has also been identified in rats.[16]

Caption: Major metabolic pathways of gamma-hexachlorocyclohexane (lindane) in mammals.

Part 4: Excretion

The elimination of lindane and its metabolites from the body is a relatively slow process, contributing to its potential for accumulation with repeated exposure.

Routes of Elimination

The primary route of excretion for lindane and its metabolites is via the urine.[2][4] Very little of the parent compound is excreted unchanged.[1] Fecal excretion also occurs, but to a lesser extent.[2] In rats, approximately 80% of a single oral dose was excreted in the urine and 20% in the feces.[2] Lindane and its metabolites can also be eliminated through breast milk and semen.[4]

Half-Life

The elimination half-life of lindane exhibits a biphasic pattern. There is an initial, more rapid distributive phase, followed by a much longer terminal elimination phase due to its storage in and slow release from adipose tissue.[4] In a case of massive overdose in a human, the estimated distribution half-life was 10.3 hours, and the terminal half-life was a prolonged 162.9 hours.[17][18] This long terminal half-life highlights the risk of accumulation with chronic or repeated exposures.[7][17]

Experimental Protocol: In Vivo Toxicokinetic Study of Lindane in a Rodent Model

This protocol outlines a generalized workflow for assessing the toxicokinetics of lindane in rats, a commonly used model in toxicological research.

Animal Model and Acclimatization

-

Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the study. They are provided with standard laboratory chow and water ad libitum.

Dose Administration

-

Test Substance: Lindane (analytical grade) dissolved in a suitable vehicle (e.g., corn oil).

-

Dose Level: A single oral dose is administered via gavage. The dose should be selected based on previous toxicity data to be sublethal but sufficient for analytical detection (e.g., a fraction of the LD50).[19]

-

Control Group: A control group receives the vehicle only.

Sample Collection

-

Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dosing) are collected from the tail vein or via cannulation of the jugular vein into heparinized tubes. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at timed intervals (e.g., 0-24, 24-48, 48-72, and 72-96 hours).

-

Tissues: At the end of the study, animals are euthanized, and key tissues (adipose tissue, brain, liver, kidney, muscle) are collected, weighed, and stored at -80°C until analysis.

Sample Preparation and Analysis

-

Extraction: Lindane and its metabolites are extracted from biological matrices (plasma, urine, feces, tissue homogenates) using liquid-liquid extraction or solid-phase extraction with an appropriate organic solvent (e.g., hexane, dichloromethane).[20]

-

Quantification: The concentrations of lindane and its major metabolites in the extracts are determined using a validated analytical method. Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for quantifying organochlorine compounds.[4][21] Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation and identification of metabolites.[22] High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is also a viable technique.[20][23]

Pharmacokinetic Analysis

-

The plasma concentration-time data are used to calculate key toxicokinetic parameters using non-compartmental or compartmental analysis.

-

Parameters to be determined:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

-

The amounts of lindane and its metabolites in urine and feces are used to determine the extent and routes of excretion.

-

Tissue concentrations provide information on the distribution and accumulation of the compound.

Caption: A generalized experimental workflow for an in vivo toxicokinetic study of lindane in rodents.

Conclusion

The toxicokinetics of gamma-hexachlorocyclohexane are characterized by efficient absorption through multiple routes, widespread distribution with a strong affinity for adipose tissue, extensive hepatic metabolism, and slow elimination primarily through the urine. Its high lipophilicity and long terminal half-life contribute to its potential for bioaccumulation and chronic toxicity. A thorough understanding of these ADME processes is fundamental for assessing the risks associated with lindane exposure and for the development of strategies to mitigate its adverse health effects. The experimental methodologies outlined in this guide provide a framework for conducting robust toxicokinetic studies, which are essential for regulatory decision-making and for advancing our knowledge of the behavior of persistent organic pollutants in biological systems.

References

- LINDANE (PIM 859). Inchem.org.

- Metabolism of Lindane. TOXNET.

- LINDANE - EXTOXNET PIP. Extension Toxicology Network.

- Toxicological Profile of Gamma-Hexachlorocyclohexane (γ-HCH, Lindane) in Mammals: A Technical Guide. Benchchem.

- Gopalaswamy, U. V., & Aiyar, A. S. (1986). Biotransformation and Toxicity of Lindane and Its Metabolite Hexachlorobenzene in Mammals.

- Gopalaswamy, U.V., Phondke, M.P., & Aiyar, A.S. (1980). Biotransformation of lindane in mammals and its significance for safety assessment of the pesticide. INIS-IAEA.

- Yamamoto, T., Washizu, T., & Tanaka, T. (1984). Initial metabolism of gamma-hexachlorocyclohexane (gamma-HCH) by rat liver microsomes. Journal of Pharmacobio-Dynamics, 7(5), 332–339.

- RoC Profile: Lindane, Hexachlorocyclohexane (Technical Grade), and Other Hexachlorocyclohexane Isomers.

- lindane – a review of toxicity and environmental f

- Human effects of lindane in a one health perspective. A review. (2022). Environmental Toxicology and Pharmacology, 91, 103822.